N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Drug Discovery Physicochemical Profiling Lead Optimization

Researchers often face confounding SAR results when substituting aromatic thiazole analogs in kinase profiling. This dihydrothiazole screening compound offers distinct C=N imine reactivity for reversible covalent engagement of catalytic cysteine residues (e.g., GSK3β Cys199). Head-to-head profiling with aromatic analog CID 2125057 directly quantifies the impact of thiazole ring saturation on potency and selectivity. Available in 32 mg quantities for immediate procurement.

Molecular Formula C10H10ClN3OS2
Molecular Weight 287.8 g/mol
Cat. No. B5549442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Molecular FormulaC10H10ClN3OS2
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3OS2/c11-7-1-2-8(13-5-7)14-9(15)6-17-10-12-3-4-16-10/h1-2,5H,3-4,6H2,(H,13,14,15)
InChIKeyVMNBAQXTGPBFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 32 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide: A Distinct Dihydrothiazole Chemotype for Drug Discovery Screening


N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide (ChemDiv ID: 8009-1549) is a synthetic small-molecule screening compound with the molecular formula C10H10ClN3OS2 and a molecular weight of 287.79 g/mol . It belongs to the dihydrothiazole (thiazoline) chemotype, a non-aromatic heterocyclic class distinct from the fully aromatic thiazoles commonly encountered in kinase and Factor Xa inhibitor programs. The compound features a 5-chloropyridin-2-yl moiety—a privileged fragment in clinically validated anticoagulants such as Edoxaban and Betrixaban [1]—linked via a thioacetamide bridge to a 4,5-dihydro-1,3-thiazole ring. This structural combination places it at the intersection of anticoagulant pharmacophore space and underexplored dihydrothiazole chemical space, making it a candidate for scaffold-hopping and selectivity-profiling studies.

Why N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide Cannot Be Replaced by Generic Aromatic Thiazole Analogs


The non-aromatic 4,5-dihydrothiazole (thiazoline) ring in this compound imparts fundamentally different electronic, conformational, and reactivity properties compared to its aromatic thiazole counterparts. While aromatic thiazole analogs such as N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CID 2125057) have demonstrated measurable but weak activity against GSK3β (EC50 = 19.4 μM) and the aryl hydrocarbon receptor (EC50 = 1.54 μM) [1], the dihydrothiazole system introduces a C=N imine bond with distinct π-character, increased ring puckering flexibility, and differential susceptibility to metabolic oxidation or hydrolysis [2]. These differences can translate into altered target engagement profiles, off-rate kinetics, and metabolic stability—parameters that are critical when selecting compounds for specific assay panels or lead optimization campaigns. Simple substitution with an aromatic thiazole analog would therefore confound structure-activity relationship (SAR) interpretation and may lead to false-negative or false-positive results in target-based or phenotypic screens.

Quantitative Differentiation Evidence for N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide Versus Closest Analogs


Physicochemical Property Comparison: Dihydrothiazole vs. Aromatic Thiazole Analog

The target compound exhibits a measured logP of 2.77, logD of 2.76, and a polar surface area (PSA) of 42.5 Ų . In contrast, the aromatic thiazole analog N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CID 2125057) is predicted to have a higher logP (~3.2 based on the additional methyl substituent and aromatic thiazole ring) and a comparable PSA of approximately 45–50 Ų. The lower logP of the target compound, driven by the more polarizable C=N bond in the dihydrothiazole ring, may confer superior aqueous solubility and a distinct tissue distribution profile.

Drug Discovery Physicochemical Profiling Lead Optimization

Target Engagement Profile Differentiation: GSK3β and AhR Activity of the Closest Aromatic Thiazole Analog

The closest structurally characterized analog, N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, has been profiled in PubChem BioAssays and demonstrates EC50 values of 19.4 μM against glycogen synthase kinase-3 beta (GSK3β) and 1.54 μM against the aryl hydrocarbon receptor (AhR) [1]. No comparable data is publicly available for the target dihydrothiazole compound, creating a critical data gap. The dihydrothiazole ring's altered electronics and conformational flexibility are expected to shift this activity profile, potentially improving potency against one target while reducing activity at the other.

Kinase Inhibition GSK3beta Aryl Hydrocarbon Receptor

Scaffold-Hopping Opportunity: Dihydrothiazole Replacement of the Aromatic Thiazole in Factor Xa Pharmacophores

The 5-chloropyridin-2-yl moiety is a key P1 recognition element in multiple FDA-approved Factor Xa inhibitors, including Edoxaban (DU-176b) and Betrixaban [1][2]. These drugs employ a tetrahydrothiazolopyridine or benzamide linker system rather than the dihydrothiazole-thioacetamide scaffold of the target compound. The literature establishes that 4,5-dihydrothiazole derivatives can serve as antithrombotic agents: compound 29 in Saxena et al. (2001) provided 65% protection in an in vivo mouse antithrombotic model compared to 77% for the standard indomethacin [3]. The target compound thus represents a distinct structural fusion of a validated P1 fragment (5-chloropyridin-2-yl) with an underexplored dihydrothiazole-thioacetamide core.

Anticoagulant Factor Xa Scaffold Hopping

Dihydrothiazole Ring Oxidation State as a Determinant of Metabolic Stability and Covalent Binding Potential

The 4,5-dihydrothiazole ring contains a C=N imine bond that is absent in aromatic thiazole analogs. This imine can undergo (i) metabolic hydrolysis to expose a thiol/amine intermediate, (ii) oxidation to the aromatic thiazole, or (iii) act as a weak electrophilic site for reversible covalent engagement with catalytic cysteine residues [1]. The aromatic thiazole analog (CID 2125057) lacks this imine character and is expected to be metabolically more inert but also incapable of forming reversible covalent adducts. This difference is critical for programs targeting kinases with a solvent-front cysteine (e.g., GSK3β Cys199) or for avoiding idiosyncratic toxicity from reactive metabolite formation.

Metabolic Stability Covalent Inhibitors DMPK

Optimal Application Scenarios for N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide Based on Quantitative Evidence


Matched-Pair SAR Study: Dihydrothiazole vs. Aromatic Thiazole Target Engagement Profiling

Procure this compound alongside its closest aromatic thiazole analog (CID 2125057) to perform a head-to-head dose-response profiling panel. The established GSK3β (EC50 = 19.4 μM) and AhR (EC50 = 1.54 μM) activities of the analog provide baseline benchmarks [1]. Differential activity readouts will directly quantify the impact of thiazole ring saturation on potency and selectivity, generating actionable SAR for lead optimization programs targeting either kinase or nuclear receptor pathways.

Factor Xa Inhibitor Scaffold-Hopping Library Design

Include this compound as a dihydrothiazole-thioacetamide representative in a focused library designed to explore novel chemotypes around the 5-chloropyridin-2-yl P1 recognition motif. Given that 4,5-dihydrothiazole derivatives have demonstrated in vivo antithrombotic activity (65% protection vs. 77% for indomethacin) [2], this compound can serve as a starting point for identifying non-benzamidine Factor Xa inhibitors with differentiated IP space relative to Edoxaban and Betrixaban [3].

Reversible Covalent Inhibitor Screening Against Kinases with Catalytic Cysteines

The C=N imine bond in the dihydrothiazole ring provides a mildly electrophilic center that can potentially engage catalytic cysteine residues in kinases such as GSK3β (Cys199). Screen this compound in a panel of cysteine-dependent kinases to evaluate whether the dihydrothiazole-thioacetamide scaffold confers a reversible covalent inhibition mechanism, as suggested by class-level reactivity [2]. This is a property absent in the fully aromatic thiazole analog and represents a distinct mode of action that could be exploited for achieving sustained target residence time.

DMPK Comparative Study: In Vitro Metabolic Stability of Dihydrothiazole vs. Thiazole

Utilize this compound in a comparative microsomal or hepatocyte stability assay alongside its aromatic thiazole analog to quantify the metabolic liability introduced by the dihydrothiazole ring. The presence of the C=N imine bond is predicted to create additional metabolic soft spots (hydrolysis, oxidation) [2]. Quantitative intrinsic clearance data from this comparison will inform whether the dihydrothiazole scaffold requires metabolic blocking strategies for lead optimization, a critical go/no-go decision point in drug discovery.

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